2-Chloro-1-ethenyl-4-nitrobenzene
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Overview
Description
2-Chloro-1-ethenyl-4-nitrobenzene is an aromatic compound that contains a benzene ring substituted with a chlorine atom, an ethenyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethenyl-4-nitrobenzene typically involves multiple steps, starting from benzene. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Chlorination: Nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2-chloro-1-nitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethenyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in the presence of a suitable base.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Compounds where the chlorine atom is replaced by another group.
Reduction: 2-Chloro-1-ethenyl-4-aminobenzene.
Scientific Research Applications
2-Chloro-1-ethenyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of advanced materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethenyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. The chlorine atom can be involved in substitution reactions, making the compound versatile in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.
1-Chloro-4-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
2-Chloro-1-ethenylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
2-Chloro-1-ethenyl-4-nitrobenzene is unique due to the presence of both the nitro and ethenyl groups, which confer distinct reactivity patterns and make it suitable for a wide range of applications in organic synthesis and industrial chemistry.
Properties
CAS No. |
130546-37-1 |
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Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-1-ethenyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h2-5H,1H2 |
InChI Key |
MBNVQVQIBLWOBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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